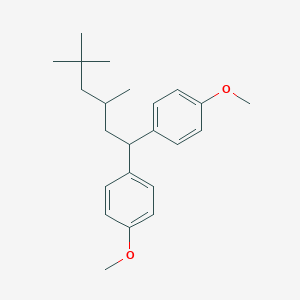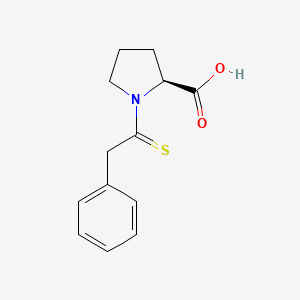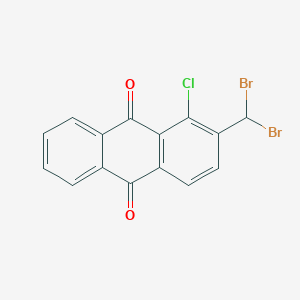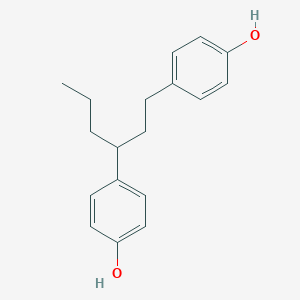
4,4'-(Hexane-1,3-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Hexane-1,3-diyl)diphenol is an organic compound that belongs to the class of bisphenols It consists of two phenol groups connected by a hexane chain at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexane-1,3-diyl)diphenol typically involves the reaction of phenol with hexane-1,3-diol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of a carbon-oxygen bond between the phenol and the hexane-1,3-diol, resulting in the formation of the desired bisphenol compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hexane-1,3-diyl)diphenol can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Hexane-1,3-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound
Applications De Recherche Scientifique
4,4’-(Hexane-1,3-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding the behavior of phenolic compounds in biological systems.
Industry: The compound is used in the production of high-performance materials, such as epoxy resins and polycarbonates, due to its ability to enhance the mechanical and thermal properties of these materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Hexane-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
4,4’-(Hexane-1,3-diyl)diphenol can be compared with other bisphenols, such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonate plastics and epoxy resins. It has similar chemical properties but differs in its structure, with a propane-2,2-diyl group connecting the phenol groups.
Bisphenol F (BPF): BPF has a methylene group connecting the phenol groups and is used in the production of epoxy resins and coatings.
Bisphenol S (BPS): BPS contains a sulfone group connecting the phenol groups and is used as a substitute for BPA in various applications.
Uniqueness
4,4’-(Hexane-1,3-diyl)diphenol is unique due to its hexane-1,3-diyl linkage, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
5702-89-6 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[3-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-2-3-15(16-8-12-18(20)13-9-16)7-4-14-5-10-17(19)11-6-14/h5-6,8-13,15,19-20H,2-4,7H2,1H3 |
Clé InChI |
KBDAGKROQKTLLM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
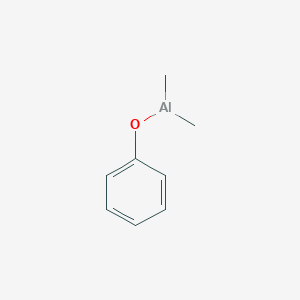

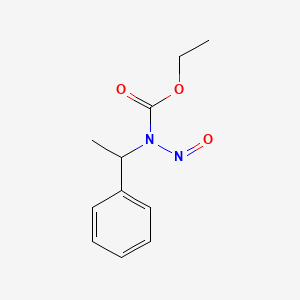

![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)

